Herbindole B

Description

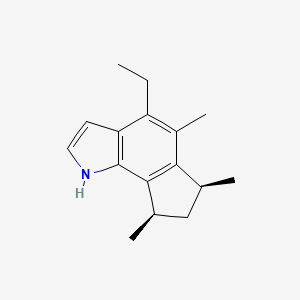

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H21N |

|---|---|

Molecular Weight |

227.34 g/mol |

IUPAC Name |

(6S,8R)-4-ethyl-5,6,8-trimethyl-1,6,7,8-tetrahydrocyclopenta[g]indole |

InChI |

InChI=1S/C16H21N/c1-5-12-11(4)14-9(2)8-10(3)15(14)16-13(12)6-7-17-16/h6-7,9-10,17H,5,8H2,1-4H3/t9-,10+/m0/s1 |

InChI Key |

SLBKOSASZGXKPE-VHSXEESVSA-N |

Isomeric SMILES |

CCC1=C(C2=C([C@@H](C[C@@H]2C)C)C3=C1C=CN3)C |

Canonical SMILES |

CCC1=C(C2=C(C(CC2C)C)C3=C1C=CN3)C |

Synonyms |

herbindole B |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Herbindole B

Identification of Natural Sources

Herbindole B, along with its related compounds Herbindole A and C, was first identified from a marine sponge of the Axinella species, specifically collected in Western Australia. arabjchem.orgberkeley.edu These sponges are recognized as a rich source of diverse secondary metabolites. dergipark.org.tr Subsequent research has also pointed to the marine sponge Trikentrion flabelliforme as another natural source of herbindoles. nih.gov The discovery of these compounds in different sponge genera highlights the complex and varied chemical ecology of marine invertebrates.

| Natural Source | Species | Location |

| Marine Sponge | Axinella sp. | Western Australia |

| Marine Sponge | Trikentrion flabelliforme | Not specified in provided context |

Approaches for Isolation and Purification from Biological Matrices

Following the initial extraction, a series of chromatographic techniques are employed for purification. While specific details of the original isolation of this compound were not extensively detailed in the provided search results, the methodologies for isolating similar marine natural products typically involve a combination of the following:

Solvent Partitioning: The crude extract is often partitioned between immiscible solvents of varying polarities to achieve a preliminary separation of compounds based on their solubility.

Chromatography: This is a crucial step for separating individual compounds. Techniques such as Thin Layer Chromatography (TLC) are used for initial analysis and method development. biomedpharmajournal.org For preparative separation, column chromatography using stationary phases like silica (B1680970) gel is common. acs.org A gradient elution system, where the polarity of the solvent mixture is gradually changed (e.g., increasing percentages of ethyl acetate (B1210297) in hexane), is often used to effectively separate compounds with different polarities. acs.org

High-Performance Liquid Chromatography (HPLC): For final purification to obtain a highly pure compound, HPLC is frequently utilized. This technique offers high resolution and is essential for separating closely related isomers or compounds with very similar chemical properties.

The stability of the isolated compounds is also a consideration. For instance, (-)-Herbindoles A and B were noted to be stable when stored under argon in a refrigerator, whereas (-)-Herbindole C was found to be unstable and decomposed over time. mit.edu

| Isolation Step | Technique | Purpose |

| Initial Extraction | Solvent Extraction | To obtain a crude extract of all soluble compounds from the sponge tissue. biomedpharmajournal.org |

| Preliminary Separation | Solvent Partitioning | To separate compounds into broad groups based on their polarity. |

| Purification | Column Chromatography | To separate individual compounds from the crude extract based on their affinity for the stationary phase. acs.org |

| Final Purification | High-Performance Liquid Chromatography (HPLC) | To achieve high purity of the target compound. |

Hypothesized Biosynthetic Pathways and Precursors of Herbindole B

Theoretical Considerations for Indole (B1671886) Alkaloid Biosynthesis

The vast majority of indole alkaloids found in nature derive their core indole structure from the amino acid tryptophan. rsc.orgubc.ca A common biosynthetic route involves the enzyme strictosidine (B192452) synthase (STR), which catalyzes the Pictet-Spengler reaction between tryptamine (B22526) (derived from tryptophan) and secologanin (B1681713) to form strictosidine, the universal precursor to a wide array of monoterpene indole alkaloids. ubc.carsc.org

However, the structures of Herbindole B and related compounds present a significant deviation from this standard pathway. A key feature of this compound is the lack of any carbon substituent at the C-3 position of the indole ring. nih.govresearchgate.net This structural characteristic makes a tryptophan-based origin highly unlikely, as biosynthetic pathways originating from tryptophan typically retain or modify a side chain at this position. researchgate.netescholarship.org This has led researchers to propose alternative biosynthetic origins for the herbindole and trikentrin family of alkaloids. escholarship.org

Potential Precursor Molecules and Enzymatic Transformations

Given the structural evidence against a tryptophan-derived pathway, a polyketide origin for this compound has been hypothesized. escholarship.org This theoretical pathway suggests a completely different set of precursor molecules and enzymatic steps.

In this proposed scheme, the biosynthesis initiates not with tryptophan, but potentially with proline. Proline is theorized to be oxidatively modified to form a pyrrole-2-carboxylic thioester, which serves as the starter unit for subsequent chain extensions by a polyketide synthase (PKS). escholarship.org The growing chain is extended through the addition of malonate (derived from acetate) or methylmalonate (derived from propionate) units. escholarship.org

The assembly of the distinctive carbocyclic and benzenoid rings of the herbindole scaffold is thought to proceed through a series of complex transformations following the polyketide chain assembly. Unlike the aldol (B89426) or Claisen-type condensations typical of Type II PKS systems, the cyclization for this family of molecules may involve partial reductions and polyene electrocyclization reactions, potentially involving oxidative single-electron transfer (SET), followed by aromatization to form the benzenoid portion of the indole ring. escholarship.org While the specific enzymes catalyzing these transformations in the context of this compound are unknown, the hypothesis points towards a complex interplay of PKS modules, reductases, cyclases, and aromatases.

Chemoenzymatic Synthesis Prospects for Indole Scaffolds

The complexity of natural product synthesis has spurred the development of chemoenzymatic strategies, which combine the high selectivity of biocatalysts with the versatility of chemical reactions. rsc.orgrsc.org These approaches hold significant promise for the efficient construction of complex indole scaffolds, including those of the herbindole family.

Three main strategies are prevalent in the chemoenzymatic synthesis of alkaloids:

Biocatalytic preparation of chiral building blocks : Enzymes are used to generate enantiomerically pure starting materials or key intermediates, which are then elaborated into the final target through chemical synthesis. rsc.org For example, dioxygenase enzymes, such as toluene (B28343) dioxygenase (TDO), can perform enantioselective dihydroxylations on aromatic rings to create chiral cis-dihydrocatechols, versatile precursors for various alkaloids. rsc.org

Biocatalytic resolution or desymmetrization : Enzymes, particularly lipases, can selectively acylate or hydrolyze one enantiomer in a racemic mixture of a synthetic intermediate, allowing for the separation of enantiomerically pure compounds. rsc.orgnih.gov

Biocatalytic C–N and/or C–C bond formation : Key bond-forming reactions that establish the core structure of the alkaloid are performed by enzymes. The use of strictosidine synthase (STR) to couple tryptamine derivatives with secologanin is a prime example, forming the foundational bond of many monoterpene indole alkaloids. rsc.org

While a direct chemoenzymatic synthesis of this compound has not been reported, these established methods demonstrate the potential for future applications. For instance, enzymes could be engineered or discovered to perform selective C-H functionalization, cyclization, or aromatization reactions on synthetic precursors, streamlining the assembly of the unique herbindole core and overcoming challenges associated with purely chemical approaches. sarponggroup.com The integration of enzymatic steps could provide elegant solutions for installing the specific stereochemistry and substitution patterns found in this compound and its congeners. nih.gov

Advanced Synthetic Strategies and Total Synthesis of Herbindole B

Methodological Challenges in Constructing the Herbindole B Skeleton

The synthesis of this compound is fraught with challenges, primarily centered on achieving the desired stereochemistry and regioselectivity in a densely functionalized indole (B1671886) system. acs.orgresearchgate.netacs.orgku.eduarabjchem.orgnih.govnih.govnih.gov The core of the issue lies in the unusual substitution pattern at positions 4, 5, 6, and 7 of the indole nucleus, while the typically reactive positions 2 and 3 remain unsubstituted. acs.orgnih.gov

Stereochemical Control in Polyalkylated Indole Systems

A significant hurdle in the synthesis of this compound is the precise control of stereochemistry, particularly the relative orientation of the substituents on the cyclopentane (B165970) ring fused to the indole core. acs.org The presence of multiple stereogenic centers necessitates highly diastereoselective reactions to obtain the desired isomer. Synthetic approaches have tackled this by employing chiral starting materials or by using stereocontrolled reactions, such as the Fujimoto reduction, to set the required stereocenters. nih.gov

Regioselectivity in Indole Core Functionalization

Achieving the correct regiochemistry of substitution on the indole's benzene (B151609) ring is a paramount challenge. acs.orgresearchgate.netarabjchem.org Traditional electrophilic substitution reactions on indoles typically favor positions 2 and 3, making the functionalization of the 4, 5, 6, and 7 positions a non-trivial task. To overcome this, synthetic strategies have relied on pre-functionalized precursors and directed metalation reactions. For instance, the use of a 4,6,7-tribromo-5-methylindole scaffold allows for regioselective functionalization through metal-halogen exchange, directing subsequent reactions to the desired positions. nih.govresearchgate.netnih.gov

Convergent and Divergent Synthetic Approaches to this compound

Both convergent and divergent strategies have been successfully applied to the total synthesis of this compound, each offering distinct advantages.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then joined together in the later stages. This approach is often more efficient for complex molecules as it allows for the parallel construction of different parts of the molecule. In the context of this compound, a convergent strategy might involve the synthesis of a substituted cyclopentane fragment and a functionalized indole precursor, which are then coupled. escholarship.org For example, a convergent total synthesis of nostodione A, a related natural product, highlights the efficiency of this approach for assembling complex heterocyclic systems. researchgate.net

In contrast, a divergent synthesis begins with a common intermediate that is elaborated into a variety of related target molecules. omicsonline.org This strategy is particularly useful for creating a library of analogs for structure-activity relationship studies. Several syntheses of this compound have utilized a divergent approach, starting from a common meso-hydroquinone intermediate that is then transformed into both this compound and the related natural product, cis-trikentrin A. nih.govorgsyn.orgberkeley.edu This strategy often relies on late-stage functionalization, such as cross-coupling reactions, to introduce the final structural diversity. researchgate.netorgsyn.org

Key Reaction Methodologies Employed in Total Synthesis

The total synthesis of this compound has served as a platform for the application and development of powerful synthetic methods.

Diels-Alder Cycloadditions in Benzopyrrole Nuclei Formation

The Diels-Alder reaction has proven to be a cornerstone in the construction of the benzopyrrole (indole) nucleus of this compound. acs.orgresearchgate.netarabjchem.orgnih.govnih.govnih.gov This powerful cycloaddition reaction allows for the rapid assembly of the carbocyclic framework fused to the indole core. In several syntheses, a Diels-Alder reaction between a quinone monoimine dienophile and a suitable diene, such as cyclopentadiene (B3395910) or 1,3-butadiene, is a key step. acs.orgacs.orgnih.gov The resulting cycloadduct can then be further elaborated through indolization to form the desired polyalkylated indole skeleton. acs.orgacs.orgnih.gov Some strategies have even employed two sequential Diels-Alder reactions to build the complex tetracyclic precursor to this compound. acs.orgacs.orgnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Stille, Negishi, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions have been indispensable for the late-stage functionalization of the this compound scaffold. acs.orgacs.orgku.edunih.govnih.govescholarship.orgacs.org These reactions provide a robust and versatile means of installing the requisite alkyl and butenyl side chains onto the indole core with high regioselectivity.

| Cross-Coupling Reaction | Catalyst/Reagents | Application in this compound Synthesis |

| Stille Coupling | Pd(0) catalyst, organotin reagent | Installation of the butenyl side chain at the C-5 position. ku.edunih.gov Also used to introduce the methyl group in a divergent synthesis. uwo.ca |

| Negishi Coupling | Pd(0) catalyst, organozinc reagent | Used to introduce methyl and ethyl groups at the C-4 position from a common intermediate. nih.govresearchgate.netnih.govresearchgate.net |

| Buchwald-Hartwig Amination | Pd catalyst, phosphine (B1218219) ligand | Employed in a key C-N bond formation step to construct the indole ring from a sterically hindered aniline (B41778) derivative. nih.govberkeley.edu |

These powerful synthetic tools have not only enabled the successful total synthesis of this compound but have also contributed to the broader field of organic synthesis by showcasing their utility in the construction of complex natural products. The strategic combination of cycloadditions and cross-coupling reactions has proven to be a particularly effective approach for conquering the challenges posed by this intricate molecule. nih.govresearchgate.net

C-H Functionalization and Indolization Techniques

A notable strategy in the synthesis of this compound involves the application of C-H functionalization. A formal synthesis of (±)-Herbindole B was developed utilizing a palladium-catalyzed C(sp³)–H functionalization/indolization method. nih.govberkeley.eduscripps.edu This approach begins with a meso-hydroquinone intermediate, which is prepared via a ruthenium-catalyzed [2+2+1+1] cycloaddition. nih.govberkeley.eduresearchgate.net

The key sequence involves the transformation of an aniline triflamide intermediate. rsc.org This process achieves a direct indole construction through a C-H activation mechanism, leading to the formation of one carbon-nitrogen bond and one carbon-carbon double bond to construct the indole ring system. rsc.org This powerful reaction transforms ortho-ethyl anilines into the cyclopent[g]indole core of the natural product. berkeley.edu The reaction proceeds through a unique C(sp³)-H amination followed by dehydrogenation. researchgate.netberkeley.edu This indolization of the corresponding aniline intermediate furnished the target indole structure in a 66% yield. rsc.org

The development of this method was inspired by C-H activation/cross-coupling techniques. berkeley.eduscripps.edu After initial attempts with various directing groups on the aniline proved unsuccessful for the challenging C(sp³)-H amination, an alternative pathway was devised that successfully facilitated the desired C-N bond formation. berkeley.edu

| Reaction | Catalyst/Reagents | Key Transformation | Yield | Reference |

| C-H Functionalization/Indolization | Palladium catalyst | Aniline triflamide to Indole | 66% | rsc.org |

| Meso-hydroquinone preparation | Ruthenium catalyst | [2+2+1+1] Cycloaddition | - | nih.govresearchgate.net |

Other Cyclization and Annulation Strategies

Various other cyclization and annulation strategies have been employed to construct the core of this compound and related compounds.

Diels-Alder Reactions : An early approach to this compound relied on two iterations of a quinone monoimine Diels-Alder reaction. acs.orgresearchgate.net This cycloaddition, followed by indolization of the resulting adduct, provides the necessary substituted benzopyrrole nucleus for further elaboration into the natural product. acs.orgresearchgate.net This strategy ultimately led to a 19-step total synthesis. acs.org A similar approach using a single cycloaddition of a suitable quinone monoimine was used for the synthesis of the related (±)-cis-Trikentrin B. acs.org

Indole Aryne Cycloaddition : An efficient route to the related (±)-Herbindole A was achieved using an intermolecular Diels-Alder cycloaddition with a 6,7-indole aryne (indolyne) as the key step. nih.gov This strategy features a remarkably regioselective C-7 metal-halogen exchange and elimination from a Bartoli-generated N-t-butyldimethylsilyl-4,6,7-tribromo-5-methylindole to create the aryne, which then undergoes cycloaddition with cyclopentadiene. researchgate.net

Benzannulation : A convergent total synthesis of (-)-Herbindoles A, B, and C was accomplished using a vinylketene-based benzannulation strategy. nih.govmit.edu The pivotal step involves a thermal Wolff rearrangement to generate a vinylketene, which then engages with an ynamide derivative in a pericyclic cascade, producing a highly substituted aniline intermediate ready for cyclization to form the cyclopent[g]indole system. nih.gov

[2+2+2] Cyclization : The first total syntheses of the naturally occurring (-)-Herbindoles A, B, and C were achieved through a transition-metal-catalyzed intramolecular [2+2+2] cyclization between an ynamide and diynes. researchgate.net This method provided a highly efficient route to all three herbindoles from a common indoline (B122111) derivative. researchgate.net

Enantioselective Total Synthesis of this compound

Achieving enantioselectivity has been a key focus in the synthesis of this compound.

The first enantioselective total syntheses of (-)-Herbindoles A, B, and C as natural products were realized using a transition-metal-catalyzed intramolecular [2+2+2] cyclization. researchgate.net This strategy established an efficient pathway from a single chiral indoline intermediate. researchgate.net

Another successful enantioselective approach utilized a convergent benzannulation strategy. nih.govresearcher.life This method, proceeding through a vinylketene intermediate generated by a Wolff rearrangement, led to the total syntheses of (-)-Herbindoles A, B, and C. nih.govmit.edu

Efforts toward an enantioselective formal synthesis have also been explored. nih.govresearchgate.net These studies focused on the selective desymmetrization of a common meso-hydroquinone intermediate. nih.govresearchgate.netberkeley.edu One approach investigated an enantioselective monotriflation using the chiral isothiourea HBTM-2.1, which afforded the desired product with 63–67% enantiomeric excess (ee). berkeley.edu An alternative enzymatic glucosylation of the same intermediate achieved desymmetrization with a 20:1 selectivity. berkeley.edu

| Method | Key Step | Product(s) | Enantioselectivity | Reference |

| Intramolecular Cyclization | [2+2+2] Cyclization of ynamide and diynes | (-)-Herbindoles A, B, C | First enantioselective synthesis | researchgate.net |

| Benzannulation | Thermal Wolff rearrangement/pericyclic cascade | (-)-Herbindoles A, B, C | Convergent total synthesis | nih.govmit.edu |

| Desymmetrization | Enantioselective monotriflation | Chiral hydroquinone (B1673460) intermediate | 63-67% ee | berkeley.edu |

| Desymmetrization | Enzymatic glucosylation | Chiral hydroquinone intermediate | 20:1 selectivity | berkeley.edu |

Formal Synthesis Approaches to this compound Intermediates

Formal syntheses, which culminate in a known precursor to the final natural product, have been instrumental in developing new synthetic methodologies.

A significant formal synthesis of this compound was achieved through a palladium-catalyzed C(sp³)-H functionalization/indolization sequence. nih.govberkeley.eduresearchgate.netberkeley.edu This route commences with a meso-hydroquinone intermediate and proceeds through an aniline triflamide, which is then cyclized to an indole intermediate (compound 110 in the literature). researchgate.net This indole was then converted to a tosylated intermediate (compound 111), a known precursor for this compound. researchgate.netarabjchem.org

The synthesis of (±)-Herbindole B and (±)-cis-Trikentrin A was also approached formally starting from a bicyclic alkene. rsc.orgscribd.com This pathway, after six steps, provided a key aniline triflamide intermediate which could be advanced to the indole core via the C-H activation method. rsc.orgscribd.com

Synthesis of this compound Analogues and Derivatives

The synthetic strategies developed for this compound have been adapted to create a variety of analogues and related natural products.

A divergent synthesis approach allowed for the production of Herbindole A and cis-Trikentrin A from common intermediates. uwo.ca This was achieved by leveraging cross-coupling reactions to install the different alkyl substituents found on the benzenoid portion of the indole core. uwo.ca For instance, a selective iodination at the C-4 position of the indole provided a handle for introducing methyl or ethyl groups via Stille or Negishi couplings. uwo.ca Similarly, triflation of the oxygen at the C-5 position enabled the installation of a methyl group through a Stille coupling. uwo.ca

The benzannulation strategy was also applied in a divergent manner, allowing for the elaboration of a common precursor to afford Herbindoles of the A, B, and C series through subsequent cross-coupling reactions. nih.gov The transition-metal-catalyzed [2+2+2] cyclization strategy was likewise utilized to access all three (-)-Herbindoles (A, B, and C) from an identical indoline derivative, showcasing the flexibility of the route for creating analogues. researchgate.net

Preclinical Biological Activities and Proposed Mechanisms of Action of Herbindole B

Evaluation of Cytotoxic Activity in Specific Cell Lines

Herbindole B has demonstrated cytotoxic properties against certain cancer cell lines. Annulated indoles, the class of compounds to which this compound belongs, have been shown to possess cytotoxic effects. researchgate.net Specifically, Herbindoles A, B, and C are reported to be cytotoxic to KB cells, a human oral squamous carcinoma cell line. researchgate.net Studies on synthetic 6,7-annulated-4-substituted indole (B1671886) compounds, which share a structural similarity with this compound, have shown inhibitory effects on the proliferation of murine L1210 leukemia cells. researchgate.net Some of these synthetic analogues were potent enough to inhibit L1210 tumor cell proliferation by 50% in the low-micromolar range after two and four days of culture. researchgate.net

Table 1: Cytotoxic Activity of Annulated Indoles

| Cell Line | Compound Class | Observed Effect |

| KB cells | Herbindoles (A, B, C) | Cytotoxic |

| L1210 tumor cells | Synthetic 6,7-annulated-4-substituted indoles | Inhibition of proliferation |

Note: This table summarizes the reported cytotoxic activities for the broader class of annulated indoles, including Herbindoles.

Assessment of Antifeedant Properties

This compound has been identified as possessing antifeedant properties. researchgate.net This activity is particularly noted against the tobacco cutworm, Spodoptera litura. Antifeedant compounds deter feeding by insects, which can be a valuable trait in the development of crop protection agents. The evaluation of such properties often involves no-choice leaf disc bioassays where the consumption of treated leaves by larvae is measured. d-nb.infoentomoljournal.comresearchgate.netresearchgate.net

Investigation of Antimicrobial Effects

The antimicrobial potential of this compound and related compounds has been explored. While direct studies on this compound's antimicrobial spectrum are not extensively detailed in the provided information, the broader class of annulated indoles, such as trikentrins, are known to be antibacterial agents, particularly against Gram-positive bacteria. researchgate.net The evaluation of antimicrobial activity typically involves determining the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. mdpi.commdpi.comfrontiersin.org For instance, some indole derivatives have shown activity against both Gram-positive and Gram-negative bacteria. nih.gov

Exploration of Molecular Targets and Cellular Pathways

Research into the mechanisms of action of annulated indoles, including compounds structurally related to this compound, has pointed towards interactions with key cellular components and pathways.

A significant proposed mechanism for the cytotoxic activity of annulated indoles is their interaction with the cytoskeleton, specifically with tubulin and actin. nih.gov Studies on synthetic 6,7-annulated-4-substituted indoles suggest they may act as microtubule de-stabilizing agents by inhibiting tubulin polymerization, an effect similar to that of vincristine (B1662923). researchgate.netnih.gov This disruption of microtubule dynamics can lead to mitotic arrest. nih.gov Furthermore, these compounds have been observed to increase the rate and level of actin polymerization, which could interfere with cytokinesis, the final stage of cell division. researchgate.netnih.gov The dual impact on both tubulin and actin is a notable characteristic of this class of compounds. nih.gov

The cytotoxic effects of annulated indoles are linked to the induction of apoptosis, or programmed cell death. researchgate.netnih.gov Antiproliferative annulated indoles have been shown to cause a time-dependent increase in caspase-3 activity, a key executioner enzyme in the apoptotic cascade. researchgate.net The induction of DNA fragmentation, a hallmark of apoptosis, has also been observed in L1210 cells treated with these compounds. researchgate.net The disruption of the cell cycle, specifically causing arrest in the G2/M phase, is another mechanism by which these compounds inhibit cell proliferation. mdpi.com The process of apoptosis is a critical pathway for eliminating damaged or cancerous cells and is regulated by a complex network of proteins, including the Bcl-2 family. mhmedical.commdpi.com

While specific enzymatic targets of this compound are not definitively identified in the provided search results, the general class of indole alkaloids has been associated with various enzymatic interactions. For example, some indole derivatives have been investigated for their potential as enzyme inhibitors. researchgate.net Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, a mechanism that is the basis for many pharmaceutical drugs. bgc.ac.instudymind.co.uk There are different modes of enzyme inhibition, including competitive, non-competitive, and uncompetitive, each affecting the enzyme's kinetics in a distinct manner. bgc.ac.inreddit.com Further research is needed to elucidate any specific enzymatic inhibition or activation by this compound.

Modulation of Cell Proliferation and Apoptosis Pathways

Application of In Vitro Models for Biological Evaluation of this compound

The preclinical assessment of novel chemical entities like this compound relies heavily on in vitro models to elucidate their biological activities and potential mechanisms of action. These models, ranging from traditional two-dimensional (2D) cell cultures to more complex three-dimensional (3D) and microphysiological systems (MPS), provide crucial early insights into a compound's therapeutic potential.

Two-Dimensional (2D) Cell Culture Systems

Two-dimensional (2D) cell culture systems, where cells are grown as a monolayer on a flat surface, have been instrumental in the initial characterization of the biological effects of this compound and its related synthetic 6,7-annulated-4-substituted indole compounds. researchgate.netnih.gov These models are valued for their simplicity, cost-effectiveness, and suitability for high-throughput screening. nih.gov

Studies utilizing murine L1210 leukemia cells and human HL-60 promyelocytic leukemia cells have been pivotal in identifying the antiproliferative properties of this class of compounds. nih.govresearchgate.netnih.gov In these 2D systems, the majority of the synthesized 6,7-annulated-4-substituted indoles demonstrated a time- and concentration-dependent inhibition of metabolic activity in cancer cells. nih.govnih.gov A select group of these compounds, including analogs of this compound, exhibited potent antiproliferative effects, inhibiting tumor cell proliferation by 50% (IC50) at low micromolar concentrations after 2 to 4 days of culture. nih.govnih.govnih.gov

The proposed mechanisms of action for these annulated indoles have been extensively investigated using 2D cell culture models. A brief 3-hour treatment was found to be sufficient to significantly inhibit DNA synthesis in L1210 cells. nih.govnih.govnih.gov Furthermore, these compounds were shown to induce DNA fragmentation and cleavage, a hallmark of apoptosis, which was corroborated by the observed time-dependent increase in caspase-3 activity. nih.govnih.gov

Morphological analyses of treated HL-60 and L1210 cells revealed significant mitotic disruption. researchgate.netnih.gov The compounds induced an increase in the mitotic index and, notably, led to the formation of a large number of bi-nucleated and multi-nucleated cells. researchgate.netnih.govnih.gov This suggests that these antitumor agents not only enhance mitotic abnormalities but also block cytokinesis, the final stage of cell division. researchgate.netnih.gov In cell-free assays, these indole compounds were found to inhibit tubulin polymerization, similar to vinca (B1221190) alkaloids, and also to promote actin polymerization, suggesting a dual mechanism that disrupts both the mitotic spindle and the contractile ring required for cytokinesis. researchgate.net

Table 1: In Vitro Antiproliferative Activity of Selected 6,7-Annulated-4-Substituted Indoles in L1210 Leukemia Cells This interactive table summarizes the 50% inhibitory concentrations (IC50) for a selection of compounds from the study.

| Compound Code | IC50 at 2 days (μM) | IC50 at 4 days (μM) | Notes |

| KU-70 | 10.0 | 2.5 | Exhibited significant induction of bi-nucleated cells in HL-60 cultures. nih.gov |

| KU-72 | 12.5 | 3.0 | Showed effects on tubulin polymerization in cell-free assays. nih.gov |

| KU-80 | 4.5 | 1.5 | Was also a potent inhibitor of DNA synthesis. nih.gov |

| KU-96 | 20.4 | 4.0 | Selected for further study in HL-60 cells due to its antiproliferative profile. nih.gov |

| KU-113 | 15.0 | 3.5 | Investigated for its ability to alter actin polymerization. nih.gov |

| KU-191 | 18.0 | 3.8 | Included in studies on actin polymerization kinetics. nih.gov |

Data sourced from studies on synthetic 6,7-annulated-4-substituted indoles. nih.govnih.gov

Analytical Methodologies for Herbindole B Characterization and Purity Assessment

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are indispensable for the detailed structural characterization of Herbindole B. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used to provide information about the molecular framework and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. bhu.ac.in Both ¹H (proton) and ¹³C NMR are fundamental to the characterization of this compound. nih.gov The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each nucleus. oregonstate.edulibretexts.org

Due to the poor solubility of this compound in chloroform-d (B32938) (CDCl₃), which can lead to unclear splitting patterns, dimethyl sulfoxide-d₆ (DMSO-d₆) is often the preferred solvent for full characterization by ¹H and ¹³C NMR. nih.gov The analysis of synthetic (±)-Herbindole B has provided definitive spectroscopic data. acs.org

¹H NMR Data: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Proton | Chemical Shift (δ) in ppm | Solvent |

|---|---|---|

| H-1 | 11.00 (s) | DMSO-d₆ |

| H-2 | 7.19 (t, J=2.8 Hz) | DMSO-d₆ |

| H-3 | 6.36 (t, J=2.8 Hz) | DMSO-d₆ |

| H-5 | 6.91 (s) | DMSO-d₆ |

| H-8 | 2.84 (m) | DMSO-d₆ |

| H-9 | 1.92 (m) | DMSO-d₆ |

| H-10 | 2.84 (m) | DMSO-d₆ |

| 4-CH₃ | 2.28 (s) | DMSO-d₆ |

| 6-CH₃ | 2.11 (s) | DMSO-d₆ |

| 7-CH₃ | 1.25 (d, J=7.2 Hz) | DMSO-d₆ |

¹³C NMR Data: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. bhu.ac.inlibretexts.org

| Carbon | Chemical Shift (δ) in ppm | Solvent |

|---|---|---|

| C-2 | 122.1 | DMSO-d₆ |

| C-3 | 100.1 | DMSO-d₆ |

| C-3a | 133.0 | DMSO-d₆ |

| C-4 | 119.5 | DMSO-d₆ |

| C-5 | 124.9 | DMSO-d₆ |

| C-5a | 129.5 | DMSO-d₆ |

| C-6 | 121.7 | DMSO-d₆ |

| C-7 | 134.4 | DMSO-d₆ |

| C-8 | 33.7 | DMSO-d₆ |

| C-9 | 25.4 | DMSO-d₆ |

| C-10 | 33.2 | DMSO-d₆ |

| C-10a | 135.2 | DMSO-d₆ |

| 4-CH₃ | 11.3 | DMSO-d₆ |

| 6-CH₃ | 10.0 | DMSO-d₆ |

| 7-CH₃ | 15.4 | DMSO-d₆ |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental formula of a compound. utk.edu High-Resolution Mass Spectrometry (HRMS), often using Electrospray Ionization (ESI), is employed to validate the molecular formula of synthetic intermediates and the final this compound product with high accuracy. researchgate.net This technique is a standard procedure in the characterization of newly synthesized natural products. researchgate.net

Chromatographic Separation and Purity Determination Methods

Chromatography is a laboratory technique for the separation of a mixture. microbenotes.com The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. microbenotes.com The various constituents of the mixture travel at different speeds, causing them to separate. microbenotes.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a key chromatographic technique used for the separation, identification, and quantification of components in a mixture. researchgate.net It is widely employed in the analysis of complex organic molecules like this compound. The method's high resolution and sensitivity make it ideal for assessing the purity of synthetic products. uhplcs.comnih.gov

In the context of this compound and related alkaloids, reversed-phase HPLC is a common method for analysis and purification. usamvcluj.ro In this technique, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, often consisting of acetonitrile (B52724) and water with additives like trifluoroacetic acid (TFA) to improve peak shape. researchgate.net Components are separated based on their hydrophobicity, with more polar compounds eluting earlier.

The purity of a sample is determined by analyzing the resulting chromatogram. uhplcs.com A single, sharp peak at a characteristic retention time indicates a high degree of purity, while the presence of other peaks signifies impurities. uhplcs.com The peak area can be used to quantify the purity level. bjournal.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is another valuable method used for monitoring the progress of chemical reactions during the synthesis of this compound. microbenotes.com It is a simple, rapid, and inexpensive technique that involves spotting the sample onto a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. researchgate.netjcdronline.org The plate is then developed in a sealed chamber with a suitable solvent system, and the separated spots are visualized, often under UV light. researchgate.net This allows chemists to quickly assess the conversion of starting materials to products and identify the presence of byproducts.

Development of Novel Herbindole B Analogues and Their Synthetic Access

Design Principles for Structural Diversification

The generation of diverse molecular structures from a common starting point is a cornerstone of modern medicinal chemistry and chemical biology. For Herbindole B analogues, the primary design principle revolves around Diversity-Oriented Synthesis (DOS). cam.ac.uk This approach aims to efficiently generate a collection of compounds with a high degree of skeletal diversity, thereby exploring a wider region of bioactive chemical space. cam.ac.uk

A key strategy for the diversification of the this compound scaffold involves the use of a versatile common intermediate that allows for branching synthetic pathways. nih.gov Chemists have utilized a Bartoli-generated 4,6,7-tribromo-5-methylindole scaffold as a pivotal intermediate. nih.gov The strategic placement of bromine atoms at the C-4, C-6, and C-7 positions allows for selective chemical manipulations. The design focuses on a regioselective metal-halogen exchange at the C-7 position to generate a highly reactive 6,7-indole aryne intermediate. nih.gov This aryne can then undergo various cycloaddition reactions to build the fused ring system characteristic of the herbindole core. The remaining bromide at the C-4 position serves as a handle for introducing further diversity via late-stage functionalization, typically through transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net This build/couple/pair strategy allows for the systematic variation of different parts of the molecule, leading to a library of analogues with diverse substituents and stereochemistry. cam.ac.uknih.gov

Table 1: Principles for Structural Diversification of Herbindole Analogues

| Design Principle | Core Concept | Application to this compound |

|---|---|---|

| Diversity-Oriented Synthesis (DOS) | Efficiently generate skeletal diversity from a common intermediate to explore a large area of chemical space. cam.ac.uk | Use of a multi-functionalized indole (B1671886) core to create a library of related but structurally distinct analogues. nih.gov |

| Common Intermediate Strategy | Employ a versatile precursor that can be directed down multiple reaction pathways to produce different scaffolds. | A 4,6,7-tribromoindole scaffold allows for sequential, regioselective reactions to build complexity and diversity. nih.gov |

| Late-Stage Functionalization | Introduce key structural variations in the final steps of a synthesis. | The C-4 bromide on the indole core is used for various Pd(0)-catalyzed cross-coupling reactions to add diverse functional groups. nih.govresearchgate.net |

| Reactive Intermediate Generation | Utilize a highly reactive species to drive the formation of complex cyclic systems. | Generation of a 6,7-indole aryne intermediate enables cycloaddition reactions to form the core tricyclic system. nih.govresearchgate.net |

Synthetic Methodologies for Novel Scaffolds

The synthesis of the complex, heavily substituted tricyclic indole core of this compound and its analogues has spurred the development of several innovative synthetic methodologies. rsc.org These methods often leverage transition-metal catalysis to construct the challenging ring systems efficiently.

One of the foundational steps is the Bartoli indole synthesis , which is used to construct the initial polysubstituted indole ring system from nitroarenes. nih.govrsc.org Despite potential yield issues with polyhalogenated systems on a larger scale, this method has proven effective for generating the crucial 4,6,7-tribromo-5-methylindole precursor. nih.gov

The key transformation for building the tricyclic core often involves the generation and subsequent trapping of a 6,7-indole aryne . nih.gov This is typically achieved through a regioselective metal-halogen exchange (using an organolithium reagent) at the C-7 position of the tribromoindole, followed by elimination. The resulting aryne readily undergoes [4+2] cycloaddition reactions with dienes like cyclopentadiene (B3395910) or furan. nih.gov

Another powerful strategy involves palladium-catalyzed cascade cyclizations . rsc.orgrsc.org This approach utilizes a bromoenynamide equipped with a remote alkyne. A sequence initiated by carbopalladation leads to the formation of the fused aromatic ring system. rsc.orgrsc.org This sequenced strategy offers an alternative to intramolecular cyclotrimerization and can be used to create various azatricyclic systems, including aza- and benzazepine trikentrin analogues, which share structural similarities with the herbindoles. rsc.orgrsc.org

Finally, late-stage diversification is commonly achieved using palladium-catalyzed cross-coupling reactions , such as the Negishi and Stille reactions. nih.govresearchgate.net These methods are used to functionalize the C-4 position of the indole core, coupling the tricyclic scaffold with a variety of organic groups (e.g., methyl, ethyl) from organozinc or organotin reagents. nih.gov

Table 2: Key Synthetic Methodologies for this compound Analogue Scaffolds

| Methodology | Description | Key Reagents/Catalysts | Resulting Transformation |

|---|---|---|---|

| Bartoli Indole Synthesis | Construction of the indole ring from a nitroarene and a vinyl Grignard reagent. nih.govrsc.org | CH₂=CHMgBr, THF | Forms the initial 4,6,7-tribromo-5-methylindole scaffold. nih.gov |

| Aryne Cycloaddition | Generation of a 6,7-indole aryne via metal-halogen exchange and elimination, followed by cycloaddition with a diene. nih.gov | n-BuLi, Cyclopentadiene | Constructs the fused tricyclic core of the herbindole system. nih.gov |

| Palladium-Catalyzed Cyclization | A cascade cyclization of a bromoenynamide equipped with a remote alkyne to form fused arenes. rsc.orgrsc.org | Palladium catalysts | Provides access to the tricyclic indole core and related azatricyclic systems. rsc.org |

| Negishi/Stille Cross-Coupling | Palladium-catalyzed coupling of the C-4 aryl bromide with an organometallic reagent. nih.govresearchgate.net | Pd₂(dba)₃, t-Bu₃P•HBF₄, R₂Zn | Installs various alkyl or other functional groups at the C-4 position for late-stage diversification. nih.gov |

| Diels-Alder Reaction | Cycloaddition using a quinone monoimine to construct a polyalkylated indole system. acs.org | Quinine monoimine | Provides a suitably substituted benzopyrrole nucleus for elaboration to the natural product. acs.org |

Rational Design of Targeted Analogues

Rational drug design involves creating molecules with a specific biological target in mind, based on the three-dimensional structure of the target protein. nih.gov This approach is used to design novel this compound analogues with potentially improved potency and selectivity. The process begins by identifying a biological target, such as a specific enzyme or receptor, that is implicated in a disease state. nih.govebi.ac.uk

The design of targeted analogues leverages an understanding of structure-activity relationships (SAR). By analyzing how the biological activity of existing analogues changes with structural modifications, researchers can deduce which parts of the molecule are essential for binding to the target (the pharmacophore) and which can be altered to fine-tune properties like selectivity or potency. nih.gov

Computational methods, such as molecular docking, are central to this process. nih.govebi.ac.uk Three-dimensional models of the target protein's binding site are used to predict how a designed analogue will fit and interact. nih.gov This allows for the virtual screening of many potential structures and the prioritization of candidates for synthesis. For instance, in designing inhibitors for protein kinases, which have structurally similar ATP-binding pockets, comparative docking studies can be used to identify modifications that confer selectivity for one kinase over another. nih.gov

For indole-containing compounds, this approach has been used to design dual-target inhibitors that can simultaneously disrupt multiple key molecular interactions in a disease process, such as viral replication. nih.gov By designing benzamide (B126) derivatives with an indole moiety, researchers have created potent antiviral agents that bind concurrently to two different components of the influenza virus machinery. nih.gov This dual-target strategy can lead to enhanced potency and provides a promising scaffold for developing new therapeutics. nih.gov Although specific examples targeting this compound analogues are emerging, these principles guide the modification of its scaffold to create compounds with specific, predetermined biological functions.

Table 3: Principles of Rational Analogue Design

| Design Principle | Description | Example Application |

|---|---|---|

| Target Identification | Selecting a specific biomolecule (e.g., enzyme, receptor) involved in a disease pathway as the target for the drug. nih.govebi.ac.uk | Designing inhibitors for Beta-adrenergic receptor kinase 1 (βARK1) to modulate its function. nih.gov |

| Structure-Activity Relationship (SAR) Analysis | Systematically modifying the structure of a lead compound to understand which functional groups are critical for biological activity. nih.gov | Identifying that specific substitutions on a benzamide-indole scaffold enhance binding to viral proteins. nih.gov |

| Computational Docking | Using computer models to predict the binding orientation and affinity of a designed molecule within the active site of a target protein. nih.govebi.ac.uk | Performing comparative docking studies to ensure an inhibitor binds selectively to βARK1 over the structurally similar PKA. nih.gov |

| Dual-Target/Multi-Target Design | Designing a single molecule to interact with two or more distinct biological targets simultaneously. ebi.ac.uknih.gov | Creating benzamide derivatives with an indole moiety to concurrently bind the PAC terminal domain and nucleoprotein of the influenza virus. nih.gov |

Future Research Trajectories and Academic Prospects for Herbindole B

Elucidation of Comprehensive Biosynthetic Routes

Future investigations will likely employ a combination of modern biological and chemical techniques to unravel this pathway. Integrated approaches, which have successfully elucidated the biosynthesis of other complex alkaloids like reserpine, could be applied. biorxiv.org Such strategies often involve:

Transcriptome Mining and Genome Analysis: Sequencing the genome and transcriptome of the source organism, Axinella sp., or its symbiotic microbes could identify gene clusters responsible for producing the alkaloid. biorxiv.orgnih.gov

Heterologous Expression: Expressing candidate genes in a host organism, such as yeast or Aspergillus niger, can help to characterize the function of individual enzymes in the pathway. researchgate.net

Chemoproteomics: The use of activity-based chemical probes can rapidly identify functional enzymes that interact with biosynthetic intermediates, accelerating the discovery of the complete pathway. frontiersin.org

Elucidating the biosynthesis of Herbindole B would not only solve a fundamental biological puzzle but also provide valuable biocatalytic tools for the sustainable production of the molecule and its derivatives. biorxiv.orgfrontiersin.org

Discovery of Unexplored Biological Modulations

Initial reports noted that the herbindoles possess cytotoxic and antifeedant properties, though specific data on the extent of these activities were not provided. nih.gov This has prompted further investigation into their biological effects, with research on synthetic analogues providing crucial insights. A synthesized library of benzannulated indoles, inspired by the herbindole structure, has yielded compounds with significant antiproliferative activity. nih.gov

Future research is expected to focus on a more systematic exploration of this compound's mechanism of action. Key areas of investigation include:

Cytoskeletal Dynamics: Some synthetic analogues have been found to mimic the effect of vincristine (B1662923) on tubulin polymerization, while others surprisingly enhance actin polymerization, similar to jasplakinolide. nih.gov Further studies are needed to determine if this compound itself directly targets these cytoskeletal components and to explore the structural features responsible for these distinct activities. Research has already shown that related synthetic indoles can disrupt mitosis and block cytokinesis, processes heavily reliant on tubulin dynamics. researchgate.net

Target Identification: The precise molecular targets of this compound remain to be discovered. Unbiased screening approaches, such as proteomics and chemical genetics, could identify the specific proteins and cellular pathways modulated by the compound.

Structure-Activity Relationship (SAR) Studies: With the advent of efficient synthetic routes, a broader range of analogues can be created. These libraries will be essential for detailed SAR studies to pinpoint the pharmacophore and optimize the compound for potency and selectivity against various biological targets. nih.gov

Advancement in Asymmetric Synthetic Methodologies

The complex, chiral structure of this compound has made it a prominent target for total synthesis, driving innovation in synthetic organic chemistry. researcher.lifenih.govfigshare.com While racemic syntheses have been achieved, the development of enantioselective methods is critical for producing the specific stereoisomers required for clinical and biological studies. nih.govchiralpedia.com

Recent breakthroughs have established several powerful strategies for the asymmetric synthesis of this compound and its congeners. researcher.lifenih.gov Future research in this area will likely build upon these successes:

Refinement of Catalytic Systems: Further development of transition-metal-catalyzed reactions, such as the intramolecular [2+2+2] cyclization and palladium-catalyzed C-H functionalization, will aim for higher efficiency and selectivity. researchgate.netmdpi.comnih.govberkeley.edu The design of new chiral ligands and catalysts remains a key focus to improve enantioselectivity in these complex transformations. chiralpedia.comnih.gov

Novel Benzannulation Strategies: The use of a convergent benzannulation strategy, involving a pericyclic cascade triggered by a Wolff rearrangement, has proven highly effective for the enantioselective synthesis of (-)-herbindoles. figshare.com Future work may explore new variations of this and other benzannulation reactions to create diverse indole (B1671886) scaffolds.

Strategic Use of Hetarynes: The 6,7-indole aryne cycloaddition has emerged as a key step in a practical, gram-scale synthesis of racemic herbindoles. nih.govnih.gov Extending this powerful methodology to asymmetric variants represents a significant future challenge and opportunity for synthetic chemists.

These advancements not only make this compound more accessible for research but also contribute fundamentally to the toolbox of synthetic organic chemistry. escholarship.orgmit.edu

Integration with Advanced Preclinical Research Platforms

The progression of this compound from a laboratory curiosity to a potential therapeutic agent hinges on its evaluation in advanced preclinical models. The development of scalable syntheses is a crucial first step, as it provides the necessary quantities of the compound for extensive testing. nih.govumn.edu

Future preclinical research on this compound will likely involve a multi-pronged approach:

High-Throughput Screening: Synthetic libraries of this compound analogues will be screened against large panels of human cancer cell lines to identify patterns of activity and potential cancer types for which it may be most effective. nih.gov

Mechanism of Action Studies: Compounds that show promise in initial screens will be subjected to detailed mechanistic studies using advanced cell biology and biochemical assays to confirm their effects on targets like tubulin and actin. researchgate.net

Advanced In Vitro Models: The use of three-dimensional (3D) organoid and "organ-on-a-chip" platforms can provide more physiologically relevant data on efficacy and toxicity compared to traditional 2D cell cultures. nih.gov These systems could be used to model tumor microenvironments and predict human responses more accurately.

In Silico and AI-Driven Analysis: Computational methods, including molecular docking and artificial intelligence, can be used to predict the binding of this compound analogues to their targets, optimize lead compounds, and analyze screening data to identify structure-activity relationships. nih.govmdpi.com

This integration with modern preclinical platforms is essential to validate the therapeutic potential of the herbindole scaffold and select the most promising candidates for further development. nih.govbiospace.com

Contribution to Chemical Biology and Drug Discovery Research

This compound and its synthetic journey have already made significant contributions to chemical biology and drug discovery. The indole scaffold is a well-known "privileged structure" in medicinal chemistry, and the unique architecture of this compound provides a novel template for drug design. nih.govresearchgate.net

The future impact of this compound is anticipated in several key areas:

A Platform for Methods Development: The molecule's highly substituted indole core serves as an ideal platform for testing and refining novel synthetic reactions, particularly in the realm of C-H functionalization and cycloaddition chemistry. researcher.lifenih.govfigshare.comspringernature.com

Chemical Probes for Cell Biology: Analogues of this compound that selectively modulate either tubulin or actin can be powerful chemical probes to dissect the complex roles of the cytoskeleton in cell division, migration, and signaling. nih.gov

A Scaffold for Drug Development: The antiproliferative activity exhibited by herbindole-inspired compounds positions this scaffold as a promising starting point for the development of new anticancer agents. nih.govresearchgate.net The ability to generate libraries of these compounds for biological annotation is a direct and valuable contribution to drug discovery initiatives. nih.gov

Q & A

Q. What are the common synthetic routes for Herbindole B, and what are their key steps?

this compound is typically synthesized via 6,7-indole aryne cycloaddition and Pd(0)-catalyzed cross-coupling reactions from a common intermediate. A critical step involves generating the 6,7-indolyne precursor through the Bartoli indole synthesis, where substituted nitrobenzenes react with vinyl Grignard reagents. Challenges arise with highly substituted nitrobenzenes due to reduced yields (36% in this compound vs. 52% in simpler analogs), attributed to steric and electronic effects. Alternative methods like the Fischer indole protocol improve yields to 60% by circumventing electronic density issues in the aromatic ring .

Q. How is the structure of this compound confirmed after synthesis?

Structural confirmation relies on NMR spectroscopy , mass spectrometry , and comparison to reported physical data (e.g., melting points, optical rotation). For example, the final synthetic product’s - and -NMR spectra must match literature values for key resonances, such as the indole core and substituents. X-ray crystallography may also validate stereochemistry in complex intermediates .

Q. What biological activities have been preliminarily associated with this compound?

this compound, isolated from the Australian sponge Axinella sp., exhibits cytotoxic and antifeedant properties , though specific mechanistic data remain sparse. Early studies suggest its bioactivity is linked to its unique 6,7-annulated indole scaffold, which disrupts cellular processes in marine predators or cancer models. Further pharmacological profiling is needed to identify molecular targets .

Advanced Research Questions

Q. How do electronic effects in the aromatic ring influence this compound synthesis?

Increased electron density from substituents (e.g., methyl groups) reduces yields in Bartoli indole synthesis due to destabilization of the nitrobenzene intermediate. This is exacerbated in this compound’s synthesis, where multiple electron-donating groups lower reactivity. Switching to the Fischer indole method mitigates this by using ketone precursors, which are less sensitive to electronic effects .

Q. What strategies enable divergent synthesis of this compound and its analogs from a common intermediate?

A common intermediate (e.g., a 6,7-indolyne precursor) can be functionalized via regioselective cycloaddition or cross-coupling. For example, Chandrasoma et al. (2015) synthesized Herbindole A, B, and C from a shared intermediate using Pd(0)-catalyzed Negishi coupling to install varying substituents. Catalyst choice (e.g., RhCl(PPh)) and reaction conditions (temperature, solvent) dictate selectivity and yield .

Q. How can reaction conditions be optimized to improve this compound’s synthetic yield?

Optimization involves:

- Catalyst screening : Rhodium catalysts (e.g., RhCl(PPh)) achieve 65% yield in cyclization steps, outperforming palladium in certain cases .

- Solvent effects : Non-polar solvents like toluene suppress side reactions (e.g., acid-base interactions), enhancing cycloaddition efficiency .

- Temperature control : Maintaining 50°C during Rh-catalyzed steps balances reaction rate and selectivity .

Q. What analytical methods resolve contradictions in reported spectral data for this compound intermediates?

Discrepancies in NMR or MS data are addressed through:

- 2D NMR techniques (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations.

- Isotopic labeling to trace reaction pathways and validate intermediate structures.

- Reproducibility checks across labs to confirm spectral benchmarks .

Q. How do steric effects from substituents impact the regioselectivity of indolyne cycloadditions?

Bulky substituents on the indolyne precursor direct cycloaddition to less hindered positions. For example, methyl groups at C3 and C4 in this compound’s precursor favor 6,7-cyclization over alternative pathways. Computational modeling (DFT) predicts transition-state geometries to rationalize selectivity .

Methodological Guidance

Q. Designing a synthesis pathway for novel this compound analogs: What factors should be prioritized?

- Intermediate stability : Use protecting groups (e.g., SEM) for sensitive indole N-H bonds during cycloaddition .

- Divergent functionalization : Plan late-stage modifications (e.g., cross-coupling) to access analogs efficiently .

- Scalability : Opt for gram-scale protocols with commercially available starting materials (e.g., 3,4-dimethylaniline) .

Q. Addressing low yields in multi-step syntheses: Which steps require troubleshooting?

Focus on:

- Nitrobenzene conversion : Monitor Bartoli indole reaction progress via TLC; substituent-sensitive steps may require alternative routes .

- Purification bottlenecks : Use silica-free conditions (e.g., Raney Ni reduction) to avoid decomposition of oxygen-sensitive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.